Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate
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Overview
Description
Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate is a complex organic compound featuring a thiazolidine ring, a benzoate ester, and a thiourea moiety
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design, indicating their role in interacting with various biological targets .
Mode of Action
Thiazolidine motifs, which include this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This suggests that they likely interact with multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a diversity of biological responses, making it a highly prized moiety .
Action Environment
The synthesis of thiazolidine derivatives often considers factors such as atom economy, cleaner reaction profile, and catalyst recovery , which may indirectly relate to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting 2-mercaptobenzoic acid with phenyl isothiocyanate under basic conditions to form 2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetic acid.
Acetylation: The resulting thiazolidine derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Thiourea Formation: The acetylated product is reacted with ethyl 4-aminobenzoate in the presence of thiophosgene to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates or thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzoate Esters: Commonly used in pharmaceuticals and as preservatives.
Thiourea Derivatives: Known for their antimicrobial and antiviral activities.
Uniqueness
Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]carbamothioylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-2-29-19(27)13-8-10-14(11-9-13)22-20(30)23-17(25)12-16-18(26)24(21(28)31-16)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3,(H2,22,23,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSSSIQNIOKPKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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